molecular formula C14H12N2O3 B3250794 Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro- CAS No. 20534-81-0

Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-

Cat. No.: B3250794
CAS No.: 20534-81-0
M. Wt: 256.26 g/mol
InChI Key: CXQRCMDXOBUAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro- is a Schiff base characterized by a nitro group at the 3-position of the benzenamine ring and a 4-methoxy-substituted benzylidene moiety. Such compounds are synthesized via condensation reactions between aromatic amines and aldehydes, forming imine bonds (C=N).

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(3-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-19-14-7-5-11(6-8-14)10-15-12-3-2-4-13(9-12)16(17)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQRCMDXOBUAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro- (commonly referred to as compound 1), is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

  • Molecular Formula: C14H14N2O3
  • Molecular Weight: 258.27 g/mol
  • CAS Number: 20534-81-0

The compound features a nitro group (-NO2) and a methoxy group (-OCH3) attached to a phenyl ring, which may influence its biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of compound 1 can be attributed to several mechanisms:

  • Antioxidant Activity: The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties.
  • Antimicrobial Properties: Compounds with similar structures have shown significant antimicrobial activity against various bacterial strains. The nitro group is often associated with increased antibacterial efficacy.
  • Apoptosis Induction: Research indicates that similar compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzenamine derivatives. For instance:

CompoundBacterial StrainInhibition Zone (mm)
N-(4-methoxyphenyl) derivativeEscherichia coli22
N-(4-methoxyphenyl) derivativeStaphylococcus aureus20
N-(4-methoxyphenyl) derivativePseudomonas aeruginosa18

These results suggest that compounds with structural similarities to compound 1 exhibit significant antibacterial activity, which may be explored further in clinical settings .

Apoptosis Induction

A study focusing on the structure-activity relationship (SAR) of related compounds identified that certain benzenamine derivatives can effectively induce apoptosis in cancer cell lines. For example, a derivative with a similar structure was found to have an EC50 value of 2 nM in inducing apoptosis in human breast cancer cells . This indicates that compound 1 could potentially serve as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of compound 1, it is useful to compare it with other structurally related compounds:

Compound NameAntibacterial ActivityApoptosis Induction
Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-ModerateYes
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineHighYes
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amineModerateHigh

This table highlights that while compound 1 shows moderate antibacterial activity, other derivatives may exhibit stronger effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are compared based on substituent positions, spectral properties, and reactivity:

Compound Name Substituents Key Characteristics
Target Compound 3-NO₂, 4-OCH₃ (benzylidene) Expected strong electron-withdrawing (NO₂) and donating (OCH₃) effects; planar C=N bond inferred from X-ray data .
Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]- (CAS 730-39-2) 4-NO₂, 4-OCH₃ (benzylidene) Exhibits Hammett substituent correlations (ρ = -4.4) for ¹⁵N chemical shifts . Higher nitro symmetry may enhance stability.
Benzenamine,N-(4-methoxyphenyl)-2-nitro- (CAS 54381-13-4) 2-NO₂, 4-OCH₃ (non-Schiff base) ¹H NMR shows distinct aromatic proton shifts (δ 7.2–8.1 ppm) due to nitro proximity .
N-(4-Methylphenyl)-1-(4-nitrophenyl)methanimine (CAS 730-39-2) 4-NO₂, 4-CH₃ (benzylidene) Methyl group reduces steric hindrance; nitro group enhances electrophilicity .
N-(4-Hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide 3-NO₂, 4-OH (sulfonamide) Polar sulfonamide group increases solubility; nitro and hydroxyl groups enable hydrogen bonding .

Spectral and Electronic Properties

  • NMR Spectroscopy: The target compound’s ¹H NMR is expected to show aromatic protons near δ 6.8–8.5 ppm, similar to analogs like 3b (N-(4-Methoxyphenyl)benzenamine; δ 7.1–7.8 ppm) . ¹⁵N chemical shifts in Schiff bases follow Hammett relationships, with electron-withdrawing groups (e.g., NO₂) deshielding nitrogen atoms .
  • IR Spectroscopy :
    • The C=N stretching frequency (~1600–1650 cm⁻¹) is sensitive to conjugation; nitro groups lower this frequency due to resonance effects .

Key Research Findings

  • Substituent Position Effects: Moving the nitro group from para (4-NO₂) to meta (3-NO₂) alters conjugation, affecting UV-Vis absorption and redox potentials .
  • Synthetic Yields : Schiff bases with methoxy groups (e.g., 4-methoxybenzylidene) achieve yields >75% under mild conditions, whereas nitro-substituted analogs may require longer reaction times .
  • Biological Activity : Nitro-Schiff bases exhibit antimicrobial properties, though toxicity profiles vary with substitution patterns .

Data Tables

Table 1: Comparative NMR Data for Selected Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-(4-Methoxyphenyl)benzenamine (3b) 6.8–7.8 (Ar-H) 114.2–158.4 (Ar-C)
Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]- 7.2–8.5 (Ar-H, C=N) 120.5–160.1 (Ar-C, C=N)
Benzenamine,N-(4-methoxyphenyl)-2-nitro- 7.1–8.1 (Ar-H) 116.3–155.7 (Ar-C)

Table 2: Hammett Correlations for ¹⁵N Shifts

Substituent (X) σₚ (Hammett Constant) ¹⁵N Shift (ppm)
NO₂ +1.27 325
OCH₃ -0.27 285
H 0.00 300

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-
Reactant of Route 2
Reactant of Route 2
Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.